molecular formula C18H18BrN3O2 B13839708 3,13b-Dihydrospiro[dibenzo[c,f]imidazo[1,5-a]azepine-9,2'-[1,3]dioxolan]-1-amine Hydrobromide

3,13b-Dihydrospiro[dibenzo[c,f]imidazo[1,5-a]azepine-9,2'-[1,3]dioxolan]-1-amine Hydrobromide

Cat. No.: B13839708
M. Wt: 388.3 g/mol
InChI Key: JMMPKZJDNSHKIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,13b-Dihydrospiro[dibenzo[c,f]imidazo[1,5-a]azepine-9,2’-[1,3]dioxolan]-1-amine Hydrobromide is a complex organic compound that serves as an intermediate in the synthesis of various pharmaceutical agents. It is particularly noted for its role in the production of 9-Oxo Epinastine Hydrochloride, a metabolite and decomposition product of Epinastine, which is an antihistamine and mast cell stabilizer used in eye drops for the treatment of allergic conjunctivitis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,13b-Dihydrospiro[dibenzo[c,f]imidazo[1,5-a]azepine-9,2’-[1,3]dioxolan]-1-amine Hydrobromide involves multiple steps. One common method includes the reaction of dibenzo[c,f]imidazo[1,5-a]azepine with dioxolan in the presence of a suitable catalyst. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity reagents and stringent quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

3,13b-Dihydrospiro[dibenzo[c,f]imidazo[1,5-a]azepine-9,2’-[1,3]dioxolan]-1-amine Hydrobromide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using halogenating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride.

Major Products Formed

The major products formed from these reactions include various derivatives of the parent compound, which can be further utilized in pharmaceutical synthesis.

Scientific Research Applications

3,13b-Dihydrospiro[dibenzo[c,f]imidazo[1,5-a]azepine-9,2’-[1,3]dioxolan]-1-amine Hydrobromide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its role in the synthesis of antihistamines and other therapeutic agents.

    Industry: Utilized in the production of high-value chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,13b-Dihydrospiro[dibenzo[c,f]imidazo[1,5-a]azepine-9,2’-[1,3]dioxolan]-1-amine Hydrobromide involves its interaction with specific molecular targets. It acts as an intermediate in the synthesis of compounds that stabilize mast cells and inhibit histamine release, thereby reducing allergic reactions. The molecular pathways involved include the inhibition of histamine receptors and stabilization of cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • 9,13b-Dihydro-1H-dibenzo[c,f]imidazo[1,5-a]azepine-3-amine
  • 2-Methyl-2,3,9,13b-tetrahydro-1H-dibenz[c,f]imidazo[1,5-a]azepin-3-amine

Uniqueness

3,13b-Dihydrospiro[dibenzo[c,f]imidazo[1,5-a]azepine-9,2’-[1,3]dioxolan]-1-amine Hydrobromide is unique due to its spirocyclic structure, which imparts specific chemical properties and reactivity. This uniqueness makes it a valuable intermediate in the synthesis of pharmaceutical agents.

Properties

Molecular Formula

C18H18BrN3O2

Molecular Weight

388.3 g/mol

IUPAC Name

spiro[1,3-dioxolane-2,13'-2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),4,7,9,11,14,16-heptaene]-5'-amine;hydrobromide

InChI

InChI=1S/C18H17N3O2.BrH/c19-17-16-12-5-1-2-6-13(12)18(22-9-10-23-18)14-7-3-4-8-15(14)21(16)11-20-17;/h1-8,16H,9-11H2,(H2,19,20);1H

InChI Key

JMMPKZJDNSHKIG-UHFFFAOYSA-N

Canonical SMILES

C1COC2(O1)C3=CC=CC=C3C4C(=NCN4C5=CC=CC=C25)N.Br

Origin of Product

United States

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